molecular formula C13H9N3O6S B278512 Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate

Cat. No. B278512
M. Wt: 335.29 g/mol
InChI Key: AJXHHTZHLVYSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate, also known as MNTX, is a synthetic compound with potential applications in scientific research. It is a member of the thiophene family of compounds and has been studied for its potential as an analgesic agent. MNTX has been synthesized and studied in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate selectively binds to the mu-opioid receptor in the gastrointestinal tract, blocking the effects of opioids on the gut without affecting pain relief. This can help alleviate constipation caused by opioid use without reducing the pain-relieving effects of opioids.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate has been shown to have minimal effects on the central nervous system, making it a promising alternative to other analgesic agents that can cause sedation or other unwanted side effects. It has also been shown to have a low potential for abuse or dependence.

Advantages and Limitations for Lab Experiments

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate has several advantages for use in lab experiments, including its high purity, stability, and selectivity for the mu-opioid receptor in the gastrointestinal tract. However, it can be difficult to synthesize and is relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several potential future directions for research on Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate, including its potential for use in combination with other analgesic agents to improve pain relief while reducing side effects. It may also be studied for its potential as a treatment for other gastrointestinal disorders, such as irritable bowel syndrome. Additionally, further research is needed to determine the optimal dosing and administration of Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate for different types of pain.

Synthesis Methods

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate is synthesized through a series of chemical reactions involving the condensation of 3-methylthiophene-2-carboxylic acid with 5-nitro-2-furoic acid and cyanogen bromide. The resulting intermediate is then esterified with methyl alcohol to produce Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate.

Scientific Research Applications

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate has been studied for its potential as an analgesic agent, particularly in the treatment of opioid-induced constipation. It has been shown to selectively block the mu-opioid receptor in the gastrointestinal tract, which can help alleviate constipation without affecting pain relief. Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate has also been studied for its potential as a treatment for other types of pain, including neuropathic pain and cancer pain.

properties

Product Name

Methyl 4-cyano-5-({5-nitro-2-furoyl}amino)-3-methyl-2-thiophenecarboxylate

Molecular Formula

C13H9N3O6S

Molecular Weight

335.29 g/mol

IUPAC Name

methyl 4-cyano-3-methyl-5-[(5-nitrofuran-2-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H9N3O6S/c1-6-7(5-14)12(23-10(6)13(18)21-2)15-11(17)8-3-4-9(22-8)16(19)20/h3-4H,1-2H3,(H,15,17)

InChI Key

AJXHHTZHLVYSLA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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